1-Dodecanol-1-13C
Overview
Description
- 1-Dodecanol-1-13C is a rare isotope-labeled alcohol, also known as 13C-Dodecanol.
- It is widely used in scientific experiments.
Synthesis Analysis
- 1-Dodecanol-1-13C can be synthesized from coconut oil fatty acids or palm oil fatty acids through hydrogenation.
- The Ziegler process and Bouveault-Blanc reduction of ethyl laurate are classic laboratory methods for its synthesis.
Molecular Structure Analysis
- Formula: C12H26O
- Molecular weight: 187.33 g/mol
- Structure:
Chemical Reactions Analysis
- Specific chemical reactions involving 1-Dodecanol-1-13C are not explicitly documented. However, it can participate in typical alcohol reactions such as esterification, oxidation, and reduction.
Physical And Chemical Properties Analysis
- Boiling point: 260-262°C
- Melting point: 22-26°C
- Density: 0.804 g/mL at 25°C
- Solubility: Insoluble in water, soluble in ethanol and ether
Scientific Research Applications
NMR Studies in Organic and Biological Chemistry
1-Dodecanol-1-13C serves as a pivotal compound in nuclear magnetic resonance (NMR) studies to elucidate structural and dynamic aspects of organic and biological molecules. For example, in the analysis of cage compounds, NMR provided complete assignments for specific organic structures, illustrating the compound's utility in understanding chemical shifts and coupling constants related to molecular configurations (Dekker et al., 1978). Similarly, studies on the DNA dodecamer in an aqueous dilute liquid crystalline phase used isotopic labeling, including 13C, to measure dipolar interactions, highlighting the importance of 1-Dodecanol-1-13C in investigating DNA's solution structure (Tjandra et al., 2000).
Metabolic Pathway Analysis
In metabolic research, 1-Dodecanol-1-13C is instrumental in tracing metabolic pathways. The hepatic metabolism of medium-chain dicarboxylic acids, for instance, was explored through in vivo and in vitro 13C and 1H NMR spectroscopy, revealing insights into the beta-oxidation pathway of these compounds in the liver (Cerdán et al., 1988).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, 1-Dodecanol-1-13C aids in the structural characterization of materials. For example, conducting polypyrrole was studied using 13C NMR spectroscopy to understand the impact of oxidation on its structure, showcasing the application of 13C-labeled compounds in analyzing conductive polymers (Forsyth et al., 1994).
Thermal Energy Storage
Moreover, the development of novel form-stable composite phase change materials (PCMs) for thermal heat storage in buildings has leveraged 1-Dodecanol-1-13C. Dodecanol, when incorporated into cement, demonstrated the potential for efficient thermal energy storage, underscoring the compound's role in sustainable energy solutions (Memon et al., 2013).
Safety And Hazards
- Causes skin and eye irritation.
- Very toxic to aquatic life with long-lasting effects.
Future Directions
- Further research could explore its applications in green chemistry, sustainable materials, and pharmaceutical formulations.
Remember to handle 1-Dodecanol-1-13C with care due to its toxicity and environmental impact. If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
(113C)dodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZUXJYWNFBMV-HNHCFKFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[13CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480824 | |
Record name | 1-Dodecanol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecanol-1-13C | |
CAS RN |
88170-32-5 | |
Record name | 1-Dodecanol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecanol-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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